molecular formula C29H37N3O9 B12750768 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid CAS No. 109758-24-9

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid

Cat. No.: B12750768
CAS No.: 109758-24-9
M. Wt: 571.6 g/mol
InChI Key: VEEYXHPGOBQODN-UHFFFAOYSA-N
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Description

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid is a complex organic compound with a molecular formula of C33H38ClN3O5. This compound is known for its unique structure, which includes a piperazine ring and a piperidinone moiety. It has been studied for various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to form the intermediate product. This intermediate is then reacted with piperidin-2-one under controlled conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and immune response modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
  • 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole

Uniqueness

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid stands out due to its unique combination of piperazine and piperidinone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

109758-24-9

Molecular Formula

C29H37N3O9

Molecular Weight

571.6 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid

InChI

InChI=1S/C25H33N3O.2C2H2O4/c29-24-14-7-8-16-27(24)17-9-15-26-18-20-28(21-19-26)25(22-10-3-1-4-11-22)23-12-5-2-6-13-23;2*3-1(4)2(5)6/h1-6,10-13,25H,7-9,14-21H2;2*(H,3,4)(H,5,6)

InChI Key

VEEYXHPGOBQODN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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